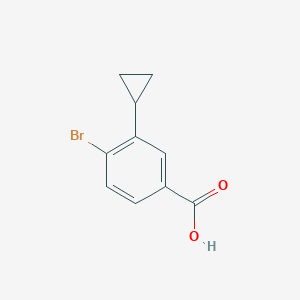

4-Bromo-3-cyclopropylbenzoic acid

Description

Contextual Significance of Halogenated Cyclopropyl (B3062369) Aromatic Carboxylic Acids in Organic Synthesis

The introduction of a cyclopropyl group to this scaffold adds another layer of chemical diversity and complexity. The cyclopropyl ring, a three-membered carbocycle, is a strained system that exhibits unique electronic and conformational properties. It can act as a "bioisostere" for other chemical groups, such as a phenyl ring or a double bond, which is a strategy used in medicinal chemistry to improve a compound's properties while maintaining its biological activity. tcichemicals.com The incorporation of cyclopropyl moieties into drug candidates has been shown to improve metabolic stability, binding affinity, and solubility.

The combination of these three components—a halogen, a cyclopropyl group, and a carboxylic acid on an aromatic ring—creates a versatile building block for the synthesis of complex molecules. These compounds are particularly sought after in the development of new pharmaceuticals and agrochemicals, where fine-tuning of a molecule's properties is crucial for its desired activity and safety profile. The reactivity of the halogen and carboxylic acid groups allows for the systematic modification of the molecule's structure, while the cyclopropyl group can impart favorable physicochemical and biological properties.

Rationale for Dedicated Academic Inquiry into 4-Bromo-3-cyclopropylbenzoic Acid

The specific compound, this compound, is a subject of dedicated academic inquiry due to the unique arrangement of its functional groups. The bromine atom at the 4-position and the cyclopropyl group at the 3-position on the benzoic acid core create a distinct substitution pattern that influences the molecule's reactivity and potential applications.

The bromine atom serves as a key functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. whiterose.ac.uk This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse molecular libraries for screening purposes. The cyclopropyl group, adjacent to the bromine, can sterically and electronically influence the reactivity at the 4-position.

Furthermore, the presence of the cyclopropyl group itself is of significant interest. As a strained ring system, it can participate in unique chemical reactions, including ring-opening reactions, which can lead to the formation of novel molecular skeletons. acs.org The close proximity of the bromine and cyclopropyl groups may also lead to interesting intramolecular interactions or reactivity patterns that are not observed in simpler analogs.

The combination of these features makes this compound a valuable building block for the synthesis of complex target molecules, particularly in the field of medicinal chemistry. Its structure provides a platform for the systematic exploration of chemical space around a central aromatic core, which is a common strategy in drug discovery.

Overview of Research Trajectories for Aryl Halide and Cyclopropyl Moieties in Advanced Organic Chemistry

Research in advanced organic chemistry has seen significant focus on the use of aryl halides and cyclopropyl moieties as key building blocks for the synthesis of functional molecules.

Aryl Halides: Aryl halides are fundamental substrates in a vast array of transition metal-catalyzed cross-coupling reactions. These reactions, which form carbon-carbon and carbon-heteroatom bonds, are among the most powerful tools in modern organic synthesis. The development of new catalysts and reaction conditions continues to expand the scope and utility of aryl halides in the construction of complex molecules, including pharmaceuticals, natural products, and organic materials. Research in this area is focused on developing more efficient, selective, and environmentally benign methods for the functionalization of aryl halides.

Cyclopropyl Moieties: The cyclopropyl group has gained increasing attention in recent years for its unique properties and its ability to impart desirable characteristics to molecules. Research involving cyclopropyl moieties is multifaceted and includes:

Medicinal Chemistry: The incorporation of cyclopropyl groups into drug candidates is a well-established strategy to enhance their pharmacological profiles. tcichemicals.com Research continues to explore the use of cyclopropyl groups as bioisosteres and as conformational constraints to improve binding affinity and selectivity.

Synthetic Methodology: The development of new methods for the synthesis of functionalized cyclopropanes is an active area of research. nih.gov This includes the development of catalytic and stereoselective methods to control the three-dimensional arrangement of substituents on the cyclopropane (B1198618) ring.

Reaction Mechanisms: The unique reactivity of the strained cyclopropane ring continues to be a subject of fundamental research. acs.org Studies on the ring-opening reactions of cyclopropanes, for example, provide insights into reaction mechanisms and can lead to the discovery of new synthetic transformations.

The convergence of these research trajectories, as exemplified by a molecule like this compound, highlights the ongoing effort in organic chemistry to develop new building blocks and synthetic methods for the efficient construction of complex and functional molecules.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2384580-34-9 | bldpharm.com |

| Molecular Formula | C10H9BrO2 | bldpharm.com |

| Molecular Weight | 241.08 g/mol | bldpharm.com |

| IUPAC Name | This compound | N/A |

| SMILES | O=C(O)C1=CC=C(Br)C(C2CC2)=C1 | bldpharm.com |

| MDL Number | MFCD32862612 | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-cyclopropylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGANYEISFXSNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Bromo 3 Cyclopropylbenzoic Acid

Convergent and Divergent Synthetic Pathways to 4-Bromo-3-cyclopropylbenzoic Acid

The construction of this compound can be approached through both convergent and divergent synthetic strategies. Each offers distinct advantages in terms of efficiency and flexibility.

A plausible divergent approach could commence from a common, readily available starting material, such as 4-bromotoluene (B49008). This commercially available precursor can undergo a series of reactions to introduce the remaining functional groups. One potential divergent route involves the initial nitration of 4-bromotoluene to introduce a nitro group at the 3-position. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, could introduce a variety of functional groups, or in this case, a precursor for cyclopropanation. A more direct, albeit potentially lower-yielding, approach would be the direct functionalization of the 3-position.

A convergent synthesis , in contrast, would involve the preparation of two or more key intermediates that are then combined in the final stages of the synthesis. For this compound, a convergent strategy could involve the synthesis of a 1-bromo-2-cyclopropylbenzene (B1281010) fragment and a separate synthon to introduce the carboxylic acid group at the 4-position. For instance, a Suzuki-Miyaura cross-coupling reaction could be employed to couple a boronic acid derivative of one fragment with a halide of the other.

One hypothetical convergent route begins with the synthesis of 3-cyclopropyltoluene. This intermediate can be synthesized through methods such as the palladium-catalyzed reaction of 3-bromotoluene (B146084) with a cyclopropylboronic acid derivative. Subsequent bromination of 3-cyclopropyltoluene would need to be carefully controlled to achieve the desired regioselectivity, favoring the introduction of the bromine atom at the 4-position, para to the cyclopropyl (B3062369) group. The final step would be the oxidation of the methyl group to a carboxylic acid, a transformation that can be achieved using strong oxidizing agents like potassium permanganate. alfa-chemistry.com

Another potential pathway involves the initial synthesis of 4-bromo-3-vinylbenzoic acid. This could be achieved via a Wittig reaction on a suitable 4-bromo-3-formylbenzoic acid precursor. rsc.org The vinyl group then serves as a handle for cyclopropanation. The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, is a classic method for this transformation and is known for its stereospecificity. wikipedia.orgorganicchemistrytutor.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Atom Economy and Reaction Efficiency Considerations

For instance, the Wittig reaction, while effective for creating the vinyl intermediate, generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct, leading to a lower atom economy. In contrast, catalytic reactions, such as the Suzuki-Miyaura coupling, are generally more atom-economical as the catalyst is used in substoichiometric amounts.

The Simmons-Smith cyclopropanation, while a powerful tool, has an atom economy that is impacted by the use of stoichiometric zinc and diiodomethane. organicchemistrytutor.com Modifications to this reaction that use catalytic amounts of reagents would improve its green profile.

The following table provides a qualitative comparison of the atom economy for key reaction types potentially involved in the synthesis.

| Reaction Type | Key Reagents | Major Byproducts | Relative Atom Economy |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Triphenylphosphine oxide | Low to Moderate |

| Suzuki-Miyaura Coupling | Organoboron compound, Aryl halide, Palladium catalyst, Base | Boron salts, Halide salts | High |

| Simmons-Smith Cyclopropanation | Alkene, Diiodomethane, Zinc-Copper couple | Zinc iodide | Moderate |

| Oxidation of Toluene (B28343) | Toluene derivative, Potassium permanganate | Manganese dioxide | Moderate to High |

Solvent Selection and Catalysis for Sustainable Synthesis

The choice of solvents and catalysts are critical considerations for developing a sustainable synthesis. unibo.itwhiterose.ac.uk Many traditional organic solvents are volatile, flammable, and toxic, contributing significantly to the environmental impact of a chemical process.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, there is a significant research effort to replace traditional solvents like dioxane and toluene with greener alternatives. whiterose.ac.uk Water, or mixtures of water with bio-based solvents, have shown promise as reaction media for these transformations, often in the presence of water-soluble ligands and catalysts. rsc.orgacs.org The use of aqueous systems not only reduces the reliance on volatile organic compounds but can also simplify product isolation.

Catalysis is at the heart of green chemistry, and the use of efficient and recyclable catalysts is paramount. Palladium catalysts are highly effective for cross-coupling reactions but can be a source of heavy metal contamination in the final product. unibo.it The development of highly active catalysts that can be used at very low loadings (high turnover numbers) is a key area of research. Furthermore, the immobilization of catalysts on solid supports can facilitate their recovery and reuse, further enhancing the sustainability of the process. For cyclopropanation, exploring catalytic alternatives to the stoichiometric Simmons-Smith reaction, such as those employing iron or copper catalysts, could also lead to greener processes.

The table below outlines some greener solvent and catalyst considerations for the key synthetic steps.

| Synthetic Step | Traditional Solvents | Greener Solvent Alternatives | Catalysis Considerations |

| Suzuki-Miyaura Coupling | Dioxane, Toluene, DMF | Water, Ethanol/Water, 2-MeTHF, CPME | High turnover number Pd catalysts, Recyclable/immobilized catalysts |

| Wittig Reaction | THF, DMSO | 2-MeTHF, Cyrene | Phase-transfer catalysis to minimize solvent use |

| Simmons-Smith Cyclopropanation | Diethyl ether, Dichloromethane | Toluene, Heptane (less volatile) | Exploring catalytic variants to reduce zinc waste |

| Oxidation | Acetic acid, Water | Water (if substrate is soluble) | Use of catalytic oxidation systems with a benign terminal oxidant (e.g., O2 or H2O2) |

By carefully selecting synthetic routes that prioritize catalytic steps and utilize greener solvents, the synthesis of this compound can be designed to be more efficient and environmentally responsible.

Chemical Reactivity and Transformation Studies of 4 Bromo 3 Cyclopropylbenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, reduction to alcohols and aldehydes, and potential decarboxylation under specific conditions.

Esterification and Amidation Reactions

The conversion of 4-bromo-3-cyclopropylbenzoic acid into its corresponding esters and amides represents a fundamental set of transformations.

Esterification: Fischer-Speier esterification, a classic acid-catalyzed reaction, can be employed to produce various alkyl esters. This typically involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine.

Amidation: The formation of amides from this compound can be achieved by first converting the acid to its more reactive acyl chloride. The subsequent reaction of the acyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the HCl byproduct, yields the corresponding N-substituted amide. Direct amidation is also possible using peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by an amine.

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Esterification | ||

| Fischer-Speier | CH₃OH, H₂SO₄ (cat.), Reflux | Methyl 4-bromo-3-cyclopropylbenzoate |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid functionality can be reduced to either a primary alcohol or an aldehyde, though the latter requires more controlled conditions to prevent over-reduction.

Reduction to Alcohol: The reduction of the carboxylic acid to the corresponding benzyl (B1604629) alcohol, (4-bromo-3-cyclopropylphenyl)methanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is highly effective for this transformation. quora.com Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids directly. However, systems like NaBH₄ combined with bromine or other additives have been shown to reduce substituted benzoic acids. sci-hub.seresearchgate.net Catalytic hydrogenation over specific catalysts, such as platinum on tin(IV) oxide (Pt/SnO₂) or ruthenium-based complexes, can also achieve this reduction, often under high pressure and temperature. quora.comqub.ac.uk

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more easily reduced than the starting acid. This transformation is typically achieved through a multi-step process. The carboxylic acid is first converted to a derivative like an ester or acyl chloride. The ester can then be reduced to the aldehyde using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. Alternatively, the acyl chloride can be reduced using a poisoned catalyst in a Rosenmund reduction (H₂, Pd/BaSO₄, quinoline) or with a mild hydride source like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).

Decarboxylation Pathways

The direct decarboxylation of aryl carboxylic acids to remove the -COOH group as carbon dioxide (CO₂) is a thermodynamically challenging process that typically requires harsh conditions, such as very high temperatures. nih.gov The stability of the resulting aryl anion intermediate is a key factor. For this compound, simple thermal decarboxylation is not a feasible pathway under standard laboratory conditions.

Specialized methods are often required for such transformations. Decarboxylation of benzoic acids is significantly facilitated by the presence of an ortho-substituent that can stabilize the transition state, such as a hydroxyl group in salicylic (B10762653) acid. capes.gov.brresearchgate.net In the absence of such activating groups, catalytic methods have been developed. For instance, certain copper-catalyzed reactions can promote decarboxylative hydroxylation or halogenation. nih.govnih.gov However, a straightforward removal of the carboxylic acid group from this compound to yield 1-bromo-2-cyclopropylbenzene (B1281010) is not a common transformation and would necessitate specific and advanced catalytic systems, potentially involving radical pathways. acs.org

Reactions of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. The reactivity order for halogens in these reactions is typically I > OTf > Br >> Cl. wikipedia.org As an aryl bromide, this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂. It requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron reagent for the transmetalation step. organic-chemistry.org A variety of phosphine (B1218219) ligands can be used to stabilize the palladium catalyst and tune its reactivity.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orglibretexts.org The reaction requires a palladium catalyst, a base (e.g., Et₃N, K₂CO₃), and often a phosphine ligand. youtube.com The presence of the carboxylic acid group on the aromatic ring is generally well-tolerated.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or piperidine. libretexts.org Copper-free versions of the reaction have also been developed. nih.govrsc.orgnih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Toluene (B28343)/H₂O or Dioxane | Biaryl | | Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | Substituted Alkene | | Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | THF or DMF | Arylalkyne |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. lumenlearning.comwikipedia.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. libretexts.org

In the case of this compound, the bromine atom is not activated for an SNAr reaction. The carboxylic acid is an electron-withdrawing group, but it is positioned meta to the bromine, and therefore cannot stabilize the intermediate through resonance. youtube.com The cyclopropyl (B3062369) group at the ortho position is considered to be electron-donating, which further deactivates the ring toward nucleophilic attack. Consequently, attempts to displace the bromide with nucleophiles like alkoxides, amides, or cyanides under typical SNAr conditions are unlikely to be successful.

Reactions with extremely strong bases, such as sodium amide (NaNH₂), can sometimes force a substitution via an alternative elimination-addition (benzyne) mechanism. uomustansiriyah.edu.iq This pathway, however, is not regioselective and could lead to a mixture of products where the incoming nucleophile adds to either carbon of the former triple bond, making it less synthetically useful for this particular substrate.

Lithiation and Grignard Reagent Formation and Subsequent Reactions

The carbon-bromine bond on the aromatic ring is a key functional group for generating potent carbon-based nucleophiles through metal-halogen exchange.

Lithiation: The reaction of this compound with strong organolithium bases, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is expected to proceed via a lithium-bromine exchange. This reaction is typically performed at low temperatures (-78 °C) in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). The choice of solvent is crucial, as coordinating solvents like THF can accelerate the exchange rate. nih.gov However, the presence of the acidic carboxylic acid proton complicates this reaction. The organolithium reagent would first deprotonate the carboxylic acid. Therefore, at least two equivalents of the lithiating agent are required: one to form the lithium carboxylate and a second to perform the lithium-halogen exchange. chemicalforums.com The resulting aryllithium species is a powerful nucleophile that can react with a variety of electrophiles.

Grignard Reagent Formation: A more common and compatible method for activating the aryl bromide is the formation of a Grignard reagent. chemguide.co.uk This involves reacting the compound with magnesium metal in a dry ether solvent. libretexts.org Unlike lithiation, the Grignard formation is generally tolerant of the free carboxylic acid, although protecting the acid group as an ester may improve yields and prevent side reactions. The resulting organomagnesium halide (ArMgBr) is a versatile nucleophile. masterorganicchemistry.com

Subsequent reactions of these organometallic intermediates can lead to a diverse array of derivatives. The nucleophilic carbon can attack various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively, after acidic workup. libretexts.orgmasterorganicchemistry.com Reaction with carbon dioxide introduces a second carboxylic acid group, while reaction with amides like N,N-dimethylformamide (DMF) can yield aldehydes. masterorganicchemistry.comwalisongo.ac.id

| Organometallic Reagent | Electrophile | Product after Workup | Product Class |

|---|---|---|---|

| Aryllithium / Grignard | Formaldehyde (CH₂O) | 3-Cyclopropyl-4-(hydroxymethyl)benzoic acid | Primary Alcohol |

| Aryllithium / Grignard | Acetaldehyde (CH₃CHO) | 3-Cyclopropyl-4-(1-hydroxyethyl)benzoic acid | Secondary Alcohol |

| Aryllithium / Grignard | Acetone ((CH₃)₂CO) | 3-Cyclopropyl-4-(2-hydroxypropan-2-yl)benzoic acid | Tertiary Alcohol |

| Aryllithium / Grignard | Carbon Dioxide (CO₂) | 3-Cyclopropylphthalic acid | Dicarboxylic Acid |

| Aryllithium / Grignard | N,N-Dimethylformamide (DMF) | 3-Cyclopropyl-4-formylbenzoic acid | Aldehyde |

Transformations Involving the Cyclopropyl Ring

The three-membered cyclopropyl ring is characterized by significant ring strain (approximately 27 kcal/mol), which imparts unique reactivity compared to acyclic or larger-ring systems. masterorganicchemistry.com When attached to an aromatic ring (a donor) and in a molecule containing an electron-withdrawing group like a carboxylic acid (an acceptor), it can be classified as a donor-acceptor (D-A) cyclopropane (B1198618), making it susceptible to various ring-opening and cycloaddition reactions. acs.org

Ring-Opening Reactions and Rearrangements

The activation of D-A cyclopropanes can facilitate the cleavage of the strained carbon-carbon bonds. This can be achieved under various conditions:

Lewis Acid Catalysis: Coordination of a Lewis acid to the carbonyl group of the benzoic acid could polarize the molecule, making the cyclopropane ring more susceptible to nucleophilic attack, leading to ring-opening.

Radical Reactions: The cyclopropylcarbinyl radical, which could be formed via various initiation methods, is known to undergo extremely rapid ring-opening to form a more stable homoallylic radical. acs.org This provides a pathway to linear alkyl-aryl structures.

Transition Metal Catalysis: Ruthenium-catalyzed reactions have been reported for the ortho-C-H allylation of benzoic acids using vinylcyclopropanes, where the reaction proceeds through the selective cleavage of a C-C bond in the cyclopropane ring. nih.govresearchgate.net Similar reactivity could be envisioned for this compound, potentially leading to intramolecular rearrangements or intermolecular coupling products. Uncatalyzed ring-opening/recyclization cascades of cyclopropyl aryl ketones have also been observed, suggesting that under thermal conditions, similar transformations could lead to complex polycyclic structures. acs.org

Cycloaddition Reactions of the Activated Cyclopropane

Donor-acceptor cyclopropanes are valuable synthons for cycloaddition reactions, effectively acting as 1,3-zwitterion equivalents upon activation. researchgate.net This reactivity allows for the construction of five-membered rings. It is plausible that this compound could participate in such transformations.

[3+2] Cycloadditions: In the presence of a Lewis acid or under thermal/photochemical conditions, the cyclopropane ring could open to form a 1,3-dipolar intermediate. This intermediate can then be trapped by a variety of dipolarophiles (2π components) such as alkenes, alkynes, or carbonyl compounds to form highly functionalized five-membered carbocycles or heterocycles. researchgate.netresearchgate.net

Other Annulations: Depending on the reaction partner, other modes of cycloaddition, such as [3+3] or [5+1] annulations, have been reported for related aryl cyclopropane systems and could be potential pathways for creating six-membered rings. researchgate.netsci-hub.se

Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of the transformations of this compound is essential for optimizing reaction conditions and predicting outcomes. While specific experimental studies on this molecule are not widely available, established methodologies can be applied.

Elucidation of Reaction Pathways and Transition States

Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping reaction mechanisms. sumitomo-chem.co.jp

Computational Modeling: For a given reaction, such as the ring-opening of the cyclopropane, DFT calculations can be used to model the entire reaction coordinate. Functionals like B3LYP are commonly employed for organic molecules. researchgate.netresearchgate.netbanglajol.info By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed.

Transition State Analysis: The geometry of transition states (saddle points on the potential energy surface) can be located and confirmed by frequency calculations, which should show a single imaginary frequency corresponding to the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that a located transition state correctly connects the reactant and product minima on the energy pathway. researchgate.net Such studies can provide insight into the stereoselectivity of reactions and the influence of substituents on reaction barriers. mdpi.com

| Parameter | Description | Typical Application |

|---|---|---|

| Energy (ΔG, ΔH) | Calculates the Gibbs free energy and enthalpy of stationary points. | Determines thermodynamic favorability and reaction barriers. |

| DFT Functional (e.g., B3LYP, ωB97X-D) | Approximation used to describe electron exchange and correlation. | Choice depends on the system; impacts accuracy of results. mdpi.com |

| Basis Set (e.g., 6-311+G(d,p)) | Set of mathematical functions used to build molecular orbitals. | Larger basis sets provide greater accuracy at higher computational cost. researchgate.net |

| Imaginary Frequency | Vibrational mode with a negative frequency value. | Confirms a calculated structure is a true transition state. researchgate.net |

| IRC Analysis | Intrinsic Reaction Coordinate calculation. | Maps the minimum energy path connecting a transition state to its corresponding reactant and product. researchgate.net |

Kinetic Studies and Reaction Rate Determination

Experimental kinetic studies are crucial for validating proposed mechanisms and quantifying reactivity.

Monitoring Techniques: Reaction rates can be determined by monitoring the disappearance of reactants or the appearance of products over time using techniques like NMR spectroscopy, GC-MS, or HPLC.

Laser Flash Photolysis (LFP): For extremely fast reactions, such as the ring-opening of cyclopropylcarbinyl radicals, LFP is a powerful technique. acs.org In a hypothetical LFP experiment, a precursor could be photolyzed to generate a radical intermediate derived from this compound. The subsequent ring-opening reaction would occur on a very short timescale (nanoseconds to microseconds), and the resulting transient species could be detected by time-resolved UV-Vis spectroscopy. By analyzing the decay of the initial radical or the growth of the ring-opened product signal, a precise rate constant (k) for the ring-opening event can be determined. acs.org These experimental rates can then be compared with theoretical barriers calculated via DFT to provide a comprehensive understanding of the reaction dynamics.

Stereochemical Aspects of Reactions Involving the Cyclopropyl Group

The stereochemistry of reactions involving the cyclopropyl group of this compound is a nuanced area of its chemical behavior. While specific stereoselective studies directly on this compound are not extensively documented in publicly available literature, the principles of stereocontrol in reactions of analogous cyclopropyl-substituted aromatic compounds provide significant insight into its potential reactivity. The inherent chirality of a substituted cyclopropane ring and its electronic influence on adjacent reaction centers are key factors governing the stereochemical outcomes of its transformations.

The cyclopropyl group, with its unique bonding characteristics, can participate in and influence a variety of stereoselective reactions. These reactions can be broadly categorized into two types: those that create or modify stereocenters on the cyclopropane ring itself, and those where the existing cyclopropyl group directs the stereochemistry of a reaction at a neighboring functional group.

In related systems, such as aryl cyclopropyl ketones, the cyclopropyl group is often the site of stereoselective transformations. For instance, asymmetric [3+2] photocycloaddition reactions of aryl cyclopropyl ketones have been developed to construct densely substituted cyclopentane (B165970) structures with high enantiocontrol. nih.gov In these reactions, a chiral Lewis acid is often employed to coordinate with the ketone, thereby creating a chiral environment that directs the approach of the reacting partner and controls the stereochemical outcome. nih.gov Similarly, acid-catalyzed cyclizations of aryl cyclopropyl ketones can proceed with stereoselectivity, leading to the formation of tetralones. rsc.org

Furthermore, the cyclopropyl group can exert stereocontrol over reactions occurring at adjacent positions. Research on alkenyl cyclopropyl carbinol derivatives has demonstrated that the rigid structure of the cyclopropyl core can direct the diastereoselectivity of reactions on a nearby alkenyl moiety. nih.gov For example, directed diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of these systems have been shown to yield stereodefined bicyclopropanes and cyclopropyl oxiranes as single diastereomers. nih.gov This highlights the potential for the cyclopropyl group in this compound to influence the stereochemistry of reactions at the carboxylic acid group or the aromatic ring.

The synthesis of chiral, non-racemic cyclopropanes is another significant area of research that sheds light on the potential stereochemical transformations of this compound. unl.ptrsc.org Asymmetric cyclopropanation reactions, often catalyzed by chiral transition metal complexes, are a common strategy to introduce a stereodefined cyclopropane ring onto an aromatic system. acs.org These methods could potentially be adapted to synthesize enantiomerically enriched forms of this compound or its derivatives.

While direct experimental data on this compound is limited, the following table summarizes the types of stereoselective reactions observed in analogous cyclopropyl-containing aromatic compounds, which can serve as a predictive framework for its reactivity.

| Reaction Type | Substrate Class | Key Features | Stereochemical Outcome |

| Asymmetric [3+2] Photocycloaddition | Aryl Cyclopropyl Ketones | Catalyzed by a chiral Lewis acid and a photoredox catalyst. nih.gov | Enantiocontrolled formation of substituted cyclopentanes. nih.gov |

| Acid-Catalyzed Cyclization | Aryl Cyclopropyl Ketones | Proceeds via a cationic mechanism. rsc.org | Formation of cyclic products like tetralones. rsc.org |

| Directed Diastereoselective Cyclopropanation | Alkenyl Cyclopropyl Carbinols | Simmons-Smith reaction directed by a nearby hydroxyl group. nih.gov | Formation of stereodefined bicyclopropanes. nih.gov |

| Directed Diastereoselective Epoxidation | Alkenyl Cyclopropyl Carbinols | Vanadium-catalyzed epoxidation directed by a nearby hydroxyl group. nih.gov | Formation of stereodefined cyclopropyl oxiranes. nih.gov |

| Asymmetric Cyclopropanation | α,β-Unsaturated 2-Acylimidazoles | Catalyzed by a chiral-at-metal Rh(III) complex. acs.org | Synthesis of 1,2,3-trisubstituted chiral cyclopropanes. acs.org |

Derivatization Strategies and Role As a Building Block in Complex Chemical Systems

Synthesis of Novel Organic Derivatives of 4-Bromo-3-cyclopropylbenzoic Acid

The inherent reactivity of the carboxyl, bromo, and cyclopropyl (B3062369) groups of this compound allows for comprehensive derivatization. Chemists can selectively target these functional groups to introduce new molecular features and construct more intricate chemical structures. This section delves into the synthesis of analogs with altered substituents and the formation of heterocyclic systems.

The bromine atom on the aromatic ring of this compound is a primary site for modification, frequently accomplished through cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to substitute the bromine atom with a variety of aryl or heteroaryl groups, thereby extending the core structure. While the cyclopropyl group can also be chemically altered, such modifications are less common due to its inherent stability. Research has primarily concentrated on replacing the bromine atom to investigate the structure-activity relationships of the resulting analogs in various chemical contexts.

| Original Compound | Reagent/Catalyst | Modified Functional Group | Resulting Analogue Class |

| This compound | Arylboronic acid / Pd catalyst | Bromine | 4-Aryl-3-cyclopropylbenzoic acids |

| This compound | Alkylboronic acid / Pd catalyst | Bromine | 4-Alkyl-3-cyclopropylbenzoic acids |

The functional groups of this compound are strategically positioned for the construction of fused heterocyclic systems. The carboxylic acid can be readily converted into an ester or an amide, which can subsequently undergo cyclization reactions. The bromine atom also plays a crucial role, either by participating directly in intramolecular cyclizations or by serving as a handle to introduce other groups that facilitate ring formation. These synthetic strategies have been successfully utilized to create a variety of heterocyclic compounds, including benzofurans, indoles, and quinolines, which are significant structural motifs in medicinal chemistry and materials science. For instance, similar bromo-benzoic acid precursors have been used to generate various heterocycles like pyrimidines, pyranes, and pyridines. researchgate.net

This compound as a Precursor for Advanced Organic Materials

The rigid and well-defined structure of this compound makes it a highly suitable starting material for the synthesis of advanced organic materials. Its capacity for incorporation into larger molecular frameworks facilitates the rational design of materials with customized electronic, optical, and physical characteristics.

The bifunctional character of this compound, with its carboxylic acid and bromine atom, enables its use as a monomer in various polymerization reactions. The carboxylic acid moiety can participate in the formation of polyesters or polyamides, while the bromine atom can be utilized in polymerization techniques such as Suzuki or Stille coupling. This dual reactivity leads to the creation of polymers containing regularly spaced cyclopropyl-substituted phenyl units, which can significantly influence the polymer's thermal stability, solubility, and conformational properties.

The elongated and rigid molecular shape of derivatives of this compound is conducive to the formation of liquid crystalline phases. nih.gov By attaching long alkyl chains or other mesogenic (liquid crystal-forming) units to the core structure, scientists can design molecules that exhibit liquid crystalline behavior within specific temperature ranges. nih.gov The presence of the cyclopropyl group can influence the molecular packing, providing a means to fine-tune the properties of the resulting mesophase. nih.gov The development of liquid crystals is significantly impacted by hydrogen bonding, particularly in benzoic acid derivatives. nih.gov

Derivatives of this compound are being explored for their potential use in optoelectronic applications. By introducing electron-donating or electron-withdrawing groups through modifications at the bromine and carboxylic acid sites, it is possible to create molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These tailored electronic properties are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The structure and optical properties of a material are critical in the field of optoelectronics. researchgate.net The cyclopropyl group can also affect the solid-state packing and thin-film morphology of these materials, which are vital for optimal device performance.

| Application Area | Key Molecular Feature | Desired Property |

| Organic Light-Emitting Diodes (OLEDs) | Tunable HOMO/LUMO levels | Efficient charge injection and transport |

| Organic Photovoltaics (OPVs) | Broad absorption spectra | High power conversion efficiency |

| Organic Field-Effect Transistors (OFETs) | Ordered molecular packing | High charge carrier mobility |

Research on Supramolecular Chemistry of this compound Derivatives Remains Limited

Despite a thorough investigation of scientific literature, specific research detailing the derivatization strategies and the role of this compound in supramolecular chemistry and crystal engineering is not available. While the principles of crystal engineering provide a framework for predicting the behavior of this molecule, concrete studies and detailed research findings on its specific derivatives in the context of forming complex chemical systems are not present in the currently accessible body of scientific publications.

Crystal engineering is a field dedicated to the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For a molecule like this compound, its potential in this field would be theoretically governed by the interplay of its three key functional groups: the carboxylic acid, the bromo substituent, and the cyclopropyl group.

The carboxylic acid group is a robust and highly predictable functional group for forming strong hydrogen bonds. Typically, carboxylic acids assemble into centrosymmetric dimers, a reliable supramolecular synthon that often dictates the primary organization in a crystal lattice.

The bromine atom can act as a halogen bond donor, an interaction that has gained significant traction in crystal engineering for its directionality and tunable strength. In principle, the bromine atom of a this compound derivative could interact with halogen bond acceptors such as nitrogen or oxygen atoms on a co-former molecule to guide the assembly of co-crystals. The strength and geometry of such halogen bonds are influenced by the electronic environment of the bromine atom.

Given the absence of specific research on this compound derivatives in supramolecular chemistry, it is not possible to provide detailed research findings or data tables as requested. The potential of this compound as a building block in complex chemical systems remains an area open to future investigation.

Theoretical and Computational Chemistry Studies of 4 Bromo 3 Cyclopropylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the geometry, electronic structure, and properties of molecules like 4-bromo-3-cyclopropylbenzoic acid. These methods solve the Schrödinger equation for the molecular system, providing detailed insights into its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by calculating its electron density. ijrstjournal.com For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and compute its electronic properties. dergipark.org.trresearchgate.net

The bromine atom, being an electronegative and deactivating yet ortho-para directing group, and the cyclopropyl (B3062369) group, which acts as an electron-donating group through its unique σ-conjugation capabilities, create a complex electronic environment on the benzene (B151609) ring. mdpi.com DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles, illustrating the steric and electronic interplay between these substituents and the carboxylic acid group. For instance, the C-Br bond length and the orientation of the cyclopropyl ring relative to the aromatic plane would be determined.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide another avenue for high-accuracy molecular orbital analysis. While computationally more intensive than DFT, they offer a systematic way to approach the exact solution of the Schrödinger equation. tandfonline.com For this compound, these methods would be used to calculate the energies and shapes of the molecular orbitals (MOs). This analysis is crucial for understanding the molecule's reactivity and spectroscopic properties. The calculations would detail how the atomic orbitals of carbon, hydrogen, oxygen, and bromine combine to form the bonding, non-bonding, and anti-bonding molecular orbitals of the entire molecule.

Analysis of Molecular Properties and Reactivity Descriptors

From the results of quantum chemical calculations, various molecular properties and reactivity descriptors can be derived to predict the chemical behavior of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the cyclopropyl group, while the LUMO would likely be distributed over the carboxylic acid group and the carbon-bromine anti-bonding orbital. The electron-donating cyclopropyl group would raise the HOMO energy, while the electron-withdrawing carboxylic acid and bromine would lower the LUMO energy, likely resulting in a moderately sized energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These are representative values based on similar substituted benzoic acids and are for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for hydrogen bonding and interaction with electrophiles. The area around the acidic proton of the carboxyl group would be strongly positive (blue). The aromatic ring would exhibit a more complex potential distribution due to the competing electronic effects of the bromine and cyclopropyl substituents.

Global and local reactivity descriptors are derived from DFT calculations and provide quantitative measures of a molecule's reactivity. mdpi.comresearchgate.net

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.

Fukui Functions (f(r)): These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would pinpoint which of the aromatic carbons are most susceptible to substitution reactions. The analysis would likely show a predisposition for electrophilic attack at positions ortho and para to the electron-donating cyclopropyl group, modulated by the deactivating effect of the bromine atom. mdpi.com

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Definition | Calculated Value (a.u.) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.66 |

Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 1 and are for illustrative purposes.

Conformational Analysis and Intermolecular Interactions

Intermolecular interactions in the solid state are expected to be dominated by hydrogen bonding between the carboxylic acid moieties, leading to the formation of centrosymmetric dimers. This is a common structural motif for carboxylic acids. nih.gov The interaction energy for such dimers is significant, often exceeding 80 kJ/mol, which explains their prevalence in the gas and solid phases. nih.gov In addition to hydrogen bonding, halogen bonding involving the bromine atom may also play a role in the crystal packing.

Table 1: Predicted Conformational Data for this compound (Inferred from Analogs)

| Parameter | Predicted Value/Characteristic |

|---|---|

| Most Stable Conformer | Planar geometry of the benzoic acid moiety with a specific orientation of the cyclopropyl group to minimize steric strain. |

| Key Intermolecular Interaction | Hydrogen bonding between carboxylic acid groups forming dimers. |

This table is generated based on the expected behavior of the molecule, drawing parallels from computational studies on similar substituted benzoic acids.

Solvent Effects on Electronic Structure and Reactivity (e.g., PCM Model)

The electronic structure and reactivity of this compound are expected to be significantly influenced by the solvent environment. The Polarizable Continuum Model (PCM) is a common computational method used to simulate these effects by representing the solvent as a continuous dielectric medium. researchgate.netbanglajol.info

In a polar solvent, the charge distribution of the molecule will be altered. Specifically, the dipole moment of the molecule is expected to increase in polar solvents, indicating a greater separation of charge. This can, in turn, affect the molecule's reactivity. For instance, the acidity of the carboxylic acid group is likely to be enhanced in polar protic solvents due to the stabilization of the resulting carboxylate anion.

Global reactivity descriptors such as ionization potential, electron affinity, and chemical hardness are also sensitive to the solvent. In general, solvation is expected to decrease the ionization potential and increase the electron affinity, making the molecule more susceptible to both electrophilic and nucleophilic attack.

Table 2: Predicted Solvent Effects on the Properties of this compound (PCM/DFT B3LYP/6-311++G(d,p) Level - Inferred from Analogs)

| Property | Gas Phase (Predicted) | Polar Solvent (e.g., Water) (Predicted) |

|---|---|---|

| Dipole Moment | Lower Value | Higher Value |

| Ionization Potential | Higher Value | Lower Value |

| Electron Affinity | Lower Value | Higher Value |

This table illustrates the general trends expected for the influence of a polar solvent on the electronic properties of the molecule, based on studies of analogous compounds. researchgate.netbanglajol.info

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.netbanglajol.infoniscpr.res.in

The vibrational spectrum of this compound will exhibit characteristic bands corresponding to its functional groups. The O-H stretching of the carboxylic acid will appear as a broad band in the high-frequency region of the IR spectrum. The C=O stretching vibration will be a strong, sharp band. The C-Br stretching and the various vibrations of the cyclopropyl and benzene rings will appear at lower frequencies.

The ¹H and ¹³C NMR chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netimist.mabenthamopen.com The protons on the aromatic ring will have distinct chemical shifts influenced by the electronic effects of the bromo and cyclopropyl substituents. The cyclopropyl protons will appear in the upfield region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal. The carbon atoms attached to the bromine and the cyclopropyl group will also have characteristic chemical shifts.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Inferred from Analogs)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Cyclopropyl) | ~3000-2900 |

| C=O Stretch (Carboxylic Acid) | ~1700-1680 |

| C-C Stretch (Aromatic Ring) | ~1600-1450 |

This table is based on typical vibrational frequencies for the respective functional groups and data from computationally studied analogs. researchgate.netbanglajol.infoniscpr.res.in

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (GIAO Method - Inferred from Analogs)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (COOH) | ~170-175 |

| Aromatic C-Br | ~120-125 |

| Aromatic C-COOH | ~130-135 |

| Aromatic C-Cyclopropyl | ~140-145 |

| Other Aromatic Carbons | ~125-135 |

This table provides an estimation of the ¹³C NMR chemical shifts based on the GIAO method and data from analogous compounds. researchgate.netimist.mabenthamopen.com

Advanced Analytical and Characterization Methodologies for 4 Bromo 3 Cyclopropylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-bromo-3-cyclopropylbenzoic acid, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete picture of its covalent framework and spatial arrangement.

Multi-Dimensional NMR for Structural Elucidation (e.g., 2D COSY, HSQC, HMBC)

While standard one-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. youtube.comsdsu.eduscribd.com

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the cyclopropyl (B3062369) protons, and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The cyclopropyl protons would appear in the upfield region, typically between 0.5 and 1.5 ppm, with their own characteristic splitting. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal signals for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the cyclopropyl ring. The carbon attached to the bromine atom would be influenced by the halogen's electronegativity and heavy atom effect. rsc.org

2D COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic ring and within the cyclopropyl group, confirming their connectivity. sdsu.edu

2D HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the aromatic proton signals would show cross-peaks to their corresponding aromatic carbon signals. columbia.edu

2D HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbon attached to the carboxylic acid group and the one bonded to the bromine atom. For example, the aromatic protons would show HMBC correlations to the carboxyl carbon and the substituted aromatic carbons. columbia.edu

| Predicted NMR Data for this compound |

| ¹H NMR Predicted Chemical Shifts (ppm) |

| Aromatic Protons |

| Cyclopropyl Methine Proton |

| Cyclopropyl Methylene Protons |

| Carboxylic Acid Proton |

| ¹³C NMR Predicted Chemical Shifts (ppm) |

| Carboxyl Carbon (C=O) |

| Aromatic Carbons |

| Cyclopropyl Methine Carbon |

| Cyclopropyl Methylene Carbons |

| Key 2D NMR Correlations |

| COSY |

| HSQC |

| HMBC |

This table presents predicted data based on known chemical shift ranges for similar functional groups and structural motifs.

Dynamic NMR for Conformational Exchange Studies

The rotational freedom around the single bond connecting the cyclopropyl group to the benzene (B151609) ring in this compound can lead to different stable conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes that occur on the NMR timescale. nih.gov

By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is high enough, the exchange can be "frozen out" on the NMR timescale, leading to the appearance of separate signals for each conformer. Line shape analysis of these temperature-dependent spectra can provide quantitative information about the activation energy of the rotational barrier. For cyclopropyl-aromatic systems, the conformational preference is influenced by steric and electronic interactions between the cyclopropyl group and the substituents on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₉BrO₂. A key feature would be the observation of the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom. chemrxiv.org

| Predicted HRMS Data for this compound (C₁₀H₉BrO₂) |

| Isotopologue |

| [C₁₀H₉⁷⁹BrO₂]⁺ |

| [C₁₀H₉⁸¹BrO₂]⁺ |

This table presents calculated exact masses for the two major isotopic molecular ions.

Fragmentation Pathway Analysis for Structural Confirmation

In the mass spectrometer, molecules can be induced to break apart into smaller fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used for its confirmation. For this compound, common fragmentation pathways for aromatic carboxylic acids would be expected. libretexts.org This would likely involve the initial loss of the carboxylic acid group (-COOH, 45 Da) or a hydroxyl radical (-OH, 17 Da). Further fragmentation could involve the loss of the bromine atom or fragmentation of the cyclopropyl ring. Analysis of these fragmentation patterns, especially with the aid of tandem mass spectrometry (MS/MS), provides a detailed structural fingerprint of the molecule.

| Predicted Key Fragments in the Mass Spectrum of this compound |

| m/z (Mass/Charge) |

| [M]⁺ (240/242) |

| [M-OH]⁺ (223/225) |

| [M-COOH]⁺ (195/197) |

| [M-Br]⁺ (161) |

| 77 |

This table outlines plausible fragmentation pathways and resulting ions.

Advanced Chromatographic Separations

Chromatographic techniques are essential for the separation and purification of a target compound from a mixture, as well as for the determination of its purity. For this compound, advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) would be the methods of choice. sielc.comhelixchrom.comnih.gov

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier like formic or phosphoric acid), would be a standard approach for the analysis of this compound. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Method Development

Ultra-Performance Liquid Chromatography (UPLC) stands as a critical tool for the rapid and high-resolution analysis of this compound. Its primary application is the determination of purity, the identification of impurities, and in-process monitoring during synthesis. The enhanced resolution and speed of UPLC over traditional HPLC are due to the use of sub-2 µm particle columns, which operate at higher pressures.

A typical UPLC method for purity assessment involves a reversed-phase approach, leveraging the non-polar nature of the substituted benzene ring. A C18 or a more robust column, such as a Charged Surface Hybrid (CSH) C18, is often employed to achieve sharp peaks, especially for acidic compounds which can exhibit tailing on standard columns. researchgate.net The mobile phase generally consists of an aqueous component, often with a pH modifier like formic or acetic acid to suppress the ionization of the carboxylic acid group, and an organic solvent such as acetonitrile or methanol.

Method development for a UPLC analysis of this compound would focus on optimizing the gradient elution to ensure the separation of the main peak from any potential process-related impurities or degradation products. These could include isomers, starting materials, or by-products from the bromination or cyclopropanation steps.

Table 1: Representative UPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | ACQUITY UPLC® CSH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

This table presents typical starting conditions for a UPLC method; actual parameters would be optimized based on the specific impurity profile.

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

For the isolation and purification of this compound or its valuable derivatives on a larger scale, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique is particularly useful when dealing with complex mixtures or when high-purity material is required for subsequent synthetic steps or for use as an analytical standard. bldpharm.com

The principles of preparative HPLC mirror those of its analytical counterpart, but with the goal of collecting fractions of the purified compound rather than just quantification. bldpharm.com This necessitates the use of larger columns (typically with internal diameters of 10 mm or more) and higher flow rates to handle the increased sample load. The method development process focuses on maximizing throughput and purity while minimizing solvent consumption.

A reversed-phase C18 column remains the most common stationary phase. The mobile phase composition is optimized to provide sufficient separation (resolution) between the target compound and its closest eluting impurities. Isocratic elution is often preferred for simplicity in scaling up, but gradient elution may be necessary for more complex separations. bldpharm.com The collected fractions are then typically evaporated to yield the purified solid compound.

Table 2: Typical Preparative HPLC Conditions for Purification

| Parameter | Value |

| Column | XBridge® Prep C18, 5 µm, 19 x 150 mm |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Methanol |

| Elution Mode | Isocratic (e.g., 70% B) or Gradient |

| Flow Rate | 20 mL/min |

| Loading | Dependent on column capacity and resolution |

| Detection | UV at 254 nm |

| Fraction Collection | Triggered by UV signal threshold |

Parameters are illustrative and require optimization for specific purification needs.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, key characteristic absorption bands would be expected. The O-H stretch of the carboxylic acid group typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid is a strong, sharp absorption around 1700 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-Br stretch would be found in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar functional groups, Raman is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing modes of the benzene ring and the vibrations of the cyclopropyl ring would be expected to give strong Raman signals. Theoretical studies on similar molecules like 2-bromobenzoic acid have shown that density functional theory (DFT) calculations can be used to predict and assign vibrational frequencies with good accuracy, aiding in the interpretation of experimental spectra. nih.govresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | Moderate |

| Aromatic Ring | C=C stretch | 1600-1450 | Strong |

| Aromatic/Alkane | C-H stretch | 3100-2850 | Strong |

| Cyclopropyl Ring | Ring modes | ~1020, ~870 | Strong |

| Bromoalkane | C-Br stretch | <700 | Moderate |

These are generalized ranges. Precise values are dependent on the molecular environment and physical state. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure, including the relative positions of the bromo and cyclopropyl substituents on the benzene ring.

The technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. In the solid state, benzoic acid and its derivatives often form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. An X-ray structure would confirm if this compound follows this pattern. Furthermore, it would reveal the conformation of the cyclopropyl group relative to the plane of the benzene ring.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₉BrO₂ |

| Formula Weight | 241.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.5 Å, b = 12.0 Å, c = 13.5 Å, β = 95° |

| Volume | 1050 ų |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) | 1.52 g/cm³ |

This data is representative for a substituted benzoic acid and would need to be determined experimentally.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and in this case, bromine) in a pure sample. This analysis provides a crucial check of the compound's empirical formula. For this compound (C₁₀H₉BrO₂), the theoretical elemental composition can be calculated from its molecular formula and atomic weights.

The experimental values, obtained by combustion analysis for carbon and hydrogen and other methods for bromine, are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.

Table 5: Elemental Analysis Data for C₁₀H₉BrO₂

| Element | Theoretical % | Found % (Typical) |

| Carbon (C) | 49.82 | 49.75 |

| Hydrogen (H) | 3.76 | 3.80 |

| Bromine (Br) | 33.15 | 33.05 |

| Oxygen (O) | 13.27 | (by difference) |

The "Found" values are hypothetical examples that fall within acceptable experimental error.

Q & A

What are the key considerations for designing a synthesis route for 4-Bromo-3-cyclopropylbenzoic acid?

Level: Advanced

Answer:

The synthesis of this compound requires careful planning to address regioselectivity and functional group compatibility. A plausible approach involves:

- Bromination and cyclopropane introduction: Use directed ortho-metalation (DoM) on a benzoic acid precursor to introduce bromine at the 4-position, followed by cyclopropane ring formation via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropane boronic esters) .

- Protection of carboxylic acid: Temporarily protect the carboxylic acid group as a methyl or tert-butyl ester to avoid side reactions during bromination or cyclopropylation .

- Characterization: Confirm regiochemistry using -NMR (e.g., coupling constants for cyclopropane protons) and high-resolution mass spectrometry (HRMS) .

How can conflicting NMR data for this compound derivatives be resolved?

Level: Advanced

Answer:

Contradictions in NMR data may arise from dynamic effects (e.g., restricted rotation of the cyclopropane ring) or solvent-dependent shifts. To resolve this:

- Perform variable-temperature (VT) NMR to identify conformational changes.

- Use -NMR and 2D techniques (e.g., HSQC, HMBC) to assign signals unambiguously.

- Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

What are the best practices for purifying this compound?

Level: Basic

Answer:

Purification strategies depend on the synthesis route:

- Liquid-liquid extraction: Separate acidic impurities using aqueous sodium bicarbonate (pH 8–9) and dichloromethane.

- Recrystallization: Optimize solvent systems (e.g., ethanol/water) based on solubility differences.

- Column chromatography: Use silica gel with a gradient of ethyl acetate/hexane (monitor by TLC, Rf ~0.3–0.5) .

How can the stability of this compound under varying storage conditions be assessed?

Level: Basic

Answer:

Evaluate stability using:

- Accelerated degradation studies: Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 1–4 weeks.

- Analytical monitoring: Track decomposition via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) and FTIR (loss of carboxylic acid O-H stretch at 2500–3000 cm) .

- Storage recommendations: Store in amber vials at –20°C under inert atmosphere to minimize hydrolysis .

What methodologies are suitable for analyzing the environmental fate of this compound?

Level: Advanced

Answer:

To assess environmental impact:

- Persistence studies: Conduct OECD 301 biodegradation tests (e.g., closed bottle test) to measure biological oxygen demand (BOD) over 28 days .

- Toxicity profiling: Use Daphnia magna acute toxicity assays (EC) and algal growth inhibition tests .

- Soil adsorption: Measure log (organic carbon partition coefficient) via batch equilibrium experiments .

How can regioselectivity be controlled during the introduction of the cyclopropyl group?

Level: Advanced

Answer:

Regioselectivity challenges arise from steric and electronic effects. Mitigation strategies include:

- Directed C-H activation: Use palladium catalysts with bulky ligands (e.g., SPhos) to favor cyclopropane addition at the 3-position .

- Protecting group strategy: Block competing reactive sites (e.g., esterify the carboxylic acid to reduce electron-withdrawing effects) .

- Computational modeling: Pre-screen reaction pathways using DFT to predict regiochemical outcomes .

What safety protocols are critical when handling this compound?

Level: Basic

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Spill management: Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Dispose as halogenated waste .

- Emergency measures: For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air .

How can the biological activity of this compound be optimized through structural modification?

Level: Advanced

Answer:

- SAR studies: Synthesize analogs (e.g., fluoro or methyl substituents) to probe electronic and steric effects on target binding .

- Metabolic stability: Introduce deuterium at labile positions to slow CYP450-mediated degradation .

- Co-crystallization: Obtain X-ray structures with target enzymes (e.g., cyclooxygenase-2) to guide rational design .

What analytical techniques are most effective for characterizing the cyclopropane ring in this compound?

Level: Basic

Answer:

- -NMR: Identify characteristic cyclopropane proton couplings (J = 5–10 Hz for vicinal protons) .

- X-ray crystallography: Resolve ring geometry and dihedral angles.

- IR spectroscopy: Confirm sp-hybridized C-H stretches (2850–2980 cm) .

How can contradictions in cytotoxicity data across cell lines be addressed?

Level: Advanced

Answer:

- Mechanistic studies: Perform transcriptomics (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant cell lines.

- Metabolite profiling: Use LC-MS to detect intracellular metabolites (e.g., glutathione adducts) that may modulate activity .

- Membrane permeability assays: Measure compound uptake via Caco-2 cell monolayers to rule out transport limitations .

Retrosynthesis Analysis